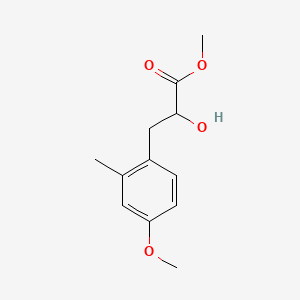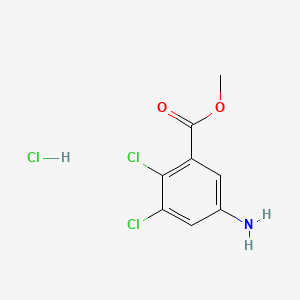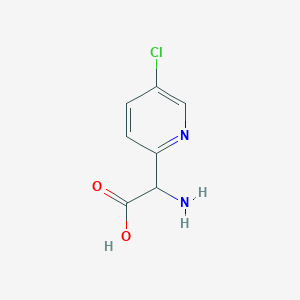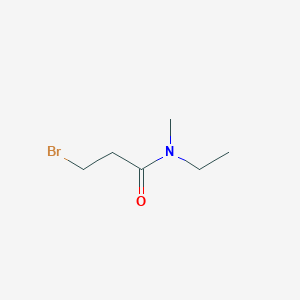
3-bromo-N-ethyl-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-ethyl-N-methylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide derivative, which means it contains a bromine atom attached to an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-ethyl-N-methylpropanamide typically involves the bromination of N-ethyl-N-methylpropanamide. One common method is to react N-ethyl-N-methylpropanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-ethyl-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-ethyl-N-methylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted amides depending on the nucleophile used.
Reduction: N-ethyl-N-methylpropanamide.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-ethyl-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-bromo-N-ethyl-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming covalent bonds or participating in halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N,N-dimethylbenzamide
- 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
- 3-bromo-5-butyl-β-hydroxy-N-methoxy-N-methylpropanamide
Uniqueness
3-bromo-N-ethyl-N-methylpropanamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the amide nitrogen. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other brominated amides.
Eigenschaften
Molekularformel |
C6H12BrNO |
|---|---|
Molekulargewicht |
194.07 g/mol |
IUPAC-Name |
3-bromo-N-ethyl-N-methylpropanamide |
InChI |
InChI=1S/C6H12BrNO/c1-3-8(2)6(9)4-5-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
SDGBRVJTLBLOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


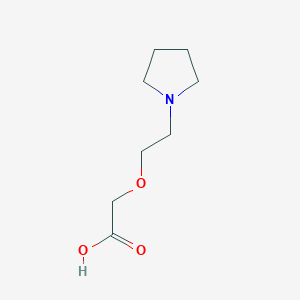
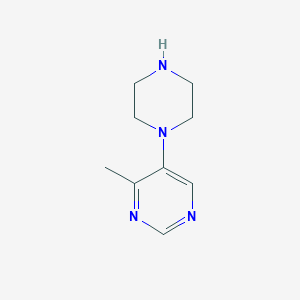
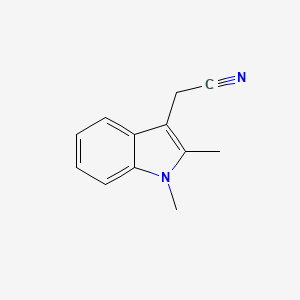
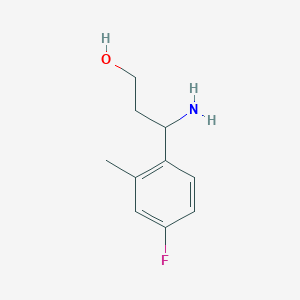
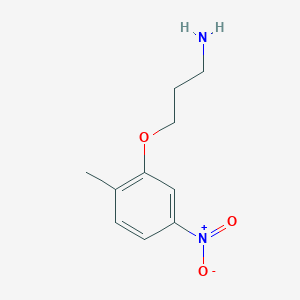

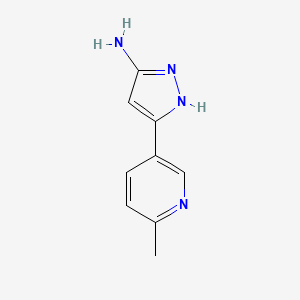
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)
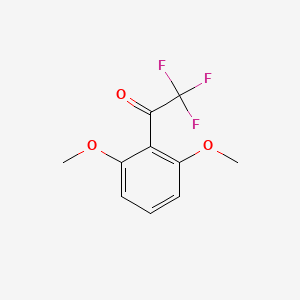

![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
